molecular formula C24H26N4O3 B12176543 N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B12176543
M. Wt: 418.5 g/mol
InChI Key: HKRRQIWASUZOKR-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes an indole moiety, a dimethylamino group, and a dioxo-dihydro-isoindole framework. The unique combination of these functional groups imparts the compound with a range of chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    Temperature: Room temperature to 40°C

    Catalyst: N,N-Dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt)

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often facilitated by strong bases like sodium hydride (NaH).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium

    Reduction: LiAlH₄ in anhydrous ether

    Substitution: NaH in DMF

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted amides or amines

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with various molecular targets. The indole moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity . Additionally, the compound’s ability to form stable amide bonds allows it to interact with proteins and enzymes, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C24H26N4O3/c1-27(2)12-5-11-25-22(29)16-8-9-19-20(14-16)24(31)28(23(19)30)13-10-17-15-26-21-7-4-3-6-18(17)21/h3-4,6-9,14-15,26H,5,10-13H2,1-2H3,(H,25,29)

InChI Key

HKRRQIWASUZOKR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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